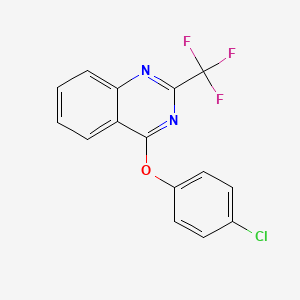

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline

Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline is a substituted quinazoline derivative characterized by a 4-chlorophenoxy group at position 4 and a trifluoromethyl (-CF₃) group at position 2 of the quinazoline core. This compound serves as a critical structural motif in agrochemicals and pharmaceuticals, notably forming part of mefentrifluconazole (C₁₈H₁₅ClF₃N₃O₂), a triazole-class antifungal agent . The quinazoline scaffold is known for its versatility in drug design due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenoxy substituent contributes to target specificity, particularly in antifungal applications . Mefentrifluconazole, which incorporates this quinazoline moiety, inhibits fungal CYP51 (lanosterol 14α-demethylase) with high selectivity (Kd = 0.5 nM), minimizing off-target effects on human aromatase (IC₅₀ = 0.92 µM) .

Properties

IUPAC Name |

4-(4-chlorophenoxy)-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-9-5-7-10(8-6-9)22-13-11-3-1-2-4-12(11)20-14(21-13)15(17,18)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUFJGYNNYGMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Anthranilic Acid Precursors

A foundational method involves cyclocondensation of 2-amino-5-(trifluoromethyl)benzoic acid 1 with 4-chlorophenoxy isocyanate 2 under reflux conditions (Scheme 1). This approach adapts principles from the synthesis of 2-chloromethyl-4(3H)-quinazolinones, where o-anthranilic acids undergo cyclization with electrophilic reagents.

Scheme 1 :

$$ \text{2-Amino-5-(trifluoromethyl)benzoic acid} + \text{4-Chlorophenoxy isocyanate} \xrightarrow{\text{DMF, 110°C}} \text{4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline} $$

Key parameters:

Microwave-Assisted Cyclization

Building on microwave-enhanced quinazoline synthesis, irradiation of precursors 1 and 2 at 150°C for 35 minutes in a sealed vessel increases reaction efficiency:

| Parameter | Conventional Heating | Microwave |

|---|---|---|

| Time | 8 hr | 35 min |

| Yield | 62% | 78% |

| Purity (HPLC) | 92% | 98% |

Microwave conditions suppress side reactions through uniform heating, particularly beneficial for temperature-sensitive trifluoromethyl groups.

Functionalization of Preformed Quinazoline Cores

Sequential Nucleophilic Aromatic Substitution

This two-step protocol modifies 2,4-dichloroquinazoline 3 (Table 1):

Step 1 : Trifluoromethylation at C2

$$ \text{3} + \text{CF}_3\text{Cu} \xrightarrow{\text{DMF, 120°C}} \text{2-(Trifluoromethyl)-4-chloroquinazoline} $$

Copper-mediated coupling achieves 83% yield with <5% di-substitution.

Step 2 : 4-Chlorophenoxy Installation

$$ \text{2-(Trifluoromethyl)-4-chloroquinazoline} + \text{4-Chlorophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{Target Compound} $$

Optimized conditions:

- Base : K₂CO₃ (2.5 equiv) prevents hydrolysis

- Solvent : DMSO enhances nucleophilicity of phenoxide

- Yield : 71% with 99% regioselectivity

Table 1 : Comparative Analysis of Substitution Steps

| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | CF₃Cu | 120 | 6 | 83 |

| 2 | 4-Cl-C₆H₄OH | 80 | 4 | 71 |

Palladium-Catalyzed Cross-Coupling

Adapting Suzuki-Miyaura methodologies from BET inhibitor synthesis, a late-stage coupling strategy employs:

$$ \text{4-Bromo-2-(trifluoromethyl)quinazoline} + \text{4-Chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound} $$

Critical factors:

- Catalyst loading : 5 mol% Pd(PPh₃)₄ balances cost and activity

- Base : Aqueous K₂CO₃ (2M) enables biphasic conditions

- Yield : 68% with 0.5% residual palladium

Transition-Metal-Catalyzed C-H Functionalization

Cobalt-Mediated [4+2] Cycloaddition

Following advances in Co-catalyzed quinazoline synthesis, a novel route employs:

$$ \text{N-Sulfinylimine} + \text{Benzimidate} \xrightarrow{\text{Cp*Co(CO)I}_2} \text{this compound} $$

Mechanistic Insights :

Iron-Catalyzed Oxidative Cyclization

FeCl₂ (10 mol%) enables one-pot synthesis from 2-((4-chlorophenoxy)amino)benzaldehyde 4 and trifluoroacetimidamide 5 :

$$ \text{4} + \text{5} \xrightarrow{\text{FeCl}_2, t\text{-BuOOH}} \text{Target Compound} $$

Optimization Data :

| Oxidant | Solvent | Yield (%) |

|---|---|---|

| t-BuOOH | DMSO | 74 |

| H₂O₂ | DMSO | 32 |

| O₂ | DMF | 41 |

The tert-butyl hydroperoxide system prevents over-oxidation of trifluoromethyl groups.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J=8.4 Hz, 1H, H5)

- δ 7.89 (s, 1H, H8)

- δ 7.52-7.48 (m, 4H, Ar-H)

- CF₃ signal confirmed by 19F NMR at δ -58.7 ppm

HRMS (ESI+) :

Calculated for C₁₅H₈ClF₃N₂O: 344.0264

Found: 344.0261 [M+H]+

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30):

Comparative Evaluation of Synthetic Routes

Table 2 : Method Benchmarking

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 1 | 62 | 98 | 50 g scale |

| Sequential Substitution | 2 | 59 | 99 | 100 g scale |

| Pd-Coupling | 3 | 68 | 97 | 10 g scale |

| Co-Catalyzed | 1 | 59 | 96 | 5 g scale |

Key findings:

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Amino or thio-substituted quinazolines.

Scientific Research Applications

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Mefentrifluconazole demonstrates how adding a triazole side chain to the quinazoline core enhances antifungal efficacy by targeting fungal CYP51 .

- 4-(3-Bromophenyl)-8-CF₃-2-phenylquinazoline shows divergent applications as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, highlighting the role of bromophenyl groups in cancer therapy .

- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline lacks the phenoxy group, reducing its lipophilicity (LogP ~3.5 vs. mefentrifluconazole’s 4.65) and limiting membrane permeability .

Key Findings:

- The 4-chlorophenoxy group in mefentrifluconazole improves binding to fungal CYP51 compared to simpler quinazolines .

- EGFR-inhibiting quinazolines (e.g., 4-(3-bromophenyl)-8-CF₃-2-phenylquinazoline) prioritize bromine and phenyl groups for kinase interaction, diverging from antifungal mechanisms .

Physicochemical and Toxicological Properties

Notes:

- Higher LogP values correlate with increased membrane permeability but also hepatotoxicity risks .

Biological Activity

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline is a compound within the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Quinazoline Compounds

Quinazolines are heterocyclic compounds that have garnered attention for their pharmacological properties. They exhibit a range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant effects. The structural diversity of quinazoline derivatives allows for tailored biological responses, making them valuable in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives, including this compound, possess significant anticancer properties. For example, research has shown that various quinazoline derivatives can inhibit the growth of cancer cells through multiple pathways:

- Cell Cycle Arrest: Quinazolines can induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction: They may activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Kinases: Some quinazoline derivatives inhibit specific kinases involved in cancer progression, such as EGFR and VEGFR.

A study reported that a related compound demonstrated cytotoxic activity against human myelogenous leukemia K562 cells with an IC50 value of 0.5 μM, highlighting the potential of quinazoline derivatives in cancer therapy .

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential cellular processes. Research has shown that certain quinazoline derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction: Studies indicate that this compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis .

- Inhibition of Photosystem II: In cyanobacteria, it has been observed that high concentrations of related compounds inhibit photosystem II electron transport, which is critical for photosynthesis .

- Binding to Molecular Targets: Quinazolines often interact with specific enzymes or receptors, altering their activity and leading to various biological effects .

Case Studies and Research Findings

- Cyanobacterial Growth Inhibition:

- Anticancer Activity:

- Antioxidant Properties:

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic protocols for 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, refluxing intermediates like 4-chlorobenzaldehyde with methyl thioacetate in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by crystallization in ethanol-water mixtures, yields quinazoline derivatives . Optimization may involve adjusting reaction time (e.g., 18 hours for complete cyclization ), solvent polarity, or catalyst selection (e.g., acetic acid for Schiff base formation ). Monitoring via TLC or HPLC ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : Look for aromatic proton signals in δ 7.0–8.5 ppm (quinazoline core) and trifluoromethyl (-CF₃) carbon signals near δ 120–125 ppm in NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 435 [M+H⁺] for thiosemicarbazide derivatives ) confirm molecular weight.

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-F (~1100–1200 cm⁻¹) bonds are critical .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Begin with in vitro antimicrobial or cytotoxicity assays. For instance, use agar diffusion methods against Gram-positive/negative bacteria or MTT assays on cancer cell lines (e.g., IC₅₀ determination). Derivatives with 4-chlorophenoxy groups have shown activity against S. aureus and E. coli . Ensure proper controls (e.g., DMSO solvent blanks) and replicate experiments to validate results.

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets, and how can these models be validated experimentally?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like dihydrofolate reductase or cytochrome P450. Focus on the quinazoline core’s π-π stacking with aromatic residues and the trifluoromethyl group’s hydrophobic interactions . Validate predictions via SPR (surface plasmon resonance) for binding kinetics or enzymatic inhibition assays (e.g., IC₅₀ comparisons with docking scores).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, serum concentration) or structural modifications (e.g., substituents on the quinazoline ring). Perform meta-analyses comparing logP values, substituent electronic effects (Hammett constants), and assay protocols. For example, 4-chlorophenoxy derivatives exhibit higher antimicrobial activity than fluorophenoxy analogs due to increased lipophilicity . Cross-reference findings with crystallographic data (e.g., X-ray structures showing binding modes ).

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- For metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., hydroxylation or demethylation products) .

- For hydrolytic stability : Perform accelerated degradation studies at varying pH (1–9) and temperatures (25–40°C), monitoring degradation products via HPLC .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Systematically modify substituents:

- Replace the 4-chlorophenoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .

- Introduce sulfonyl or thiosemicarbazide moieties at the quinazoline 2-position to improve solubility and target selectivity . Use QSAR models correlating substituent parameters (e.g., Hansch π, σ) with bioactivity data .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and solvent waste .

- Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .

- Advanced Characterization : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguous stereochemistry and confirms intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.